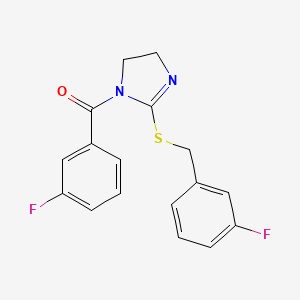

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

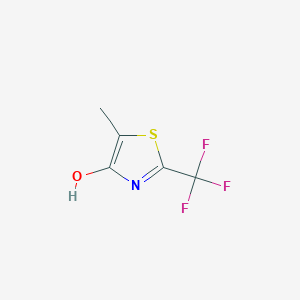

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains two fluorobenzyl groups, which are benzene rings with a fluorine atom and a methylene group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the fluorobenzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural feature and would likely have significant impact on the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and electronegativity .Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Catalyst- and Solvent-Free Synthesis : An efficient regioselective synthesis of closely related heterocyclic amides demonstrated a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method highlights the potential for environmentally friendly synthesis techniques applicable to compounds like (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, emphasizing the importance of green chemistry in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).

Crystal Structure and Antitumor Activity : The crystal structure analysis of compounds with a similar backbone has provided insights into their interaction with cancer cell lines. Such research underscores the significance of structural analysis in the development of new therapeutic agents, suggesting that derivatives of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone could possess distinct biological activities (Tang & Fu, 2018).

Fluorination to Enhance Photostability : Research on fluorinated fluorophores, involving methodologies that could be applied to fluorinate compounds similar to (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, has shown that fluorination can significantly enhance photostability and improve spectroscopic properties. This is crucial for the development of fluorescent probes and materials science applications (Woydziak et al., 2012).

Biological Activities

Antioxidant Properties : The synthesis and evaluation of compounds with antioxidant properties, involving phenolic and thiazole moieties, suggest potential antioxidant applications for similar compounds. This research area is essential for developing new antioxidants that could mitigate oxidative stress-related diseases (Çetinkaya et al., 2012).

Antipsychotic Potential : A study on novel potential antipsychotic agents, including pyrazol-5-ols, indicates the broader pharmaceutical potential of structurally related compounds. This suggests that (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone and its derivatives could be explored for their therapeutic applications, particularly in neuropsychiatric disorders (Wise et al., 1987).

Mechanism of Action

It’s worth noting that the compound contains an indole scaffold , which is found in many bioactive aromatic compounds and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The compound also contains a fluorobenzyl group , which could potentially influence its reactivity and biological activity. Fluorine atoms in drug molecules can form strong bonds with proteins, potentially enhancing the compound’s binding affinity to its targets .

Safety and Hazards

properties

IUPAC Name |

(3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBWOZVFEPMHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

![example 71 [US20090306039]](/img/structure/B2934020.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)